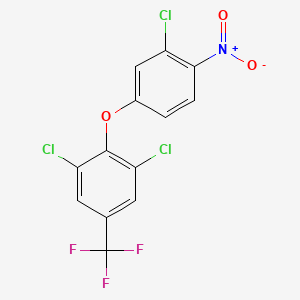
1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Etherification: Formation of the phenoxy linkage.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Reduction Reactions: Reduction of the nitro group to an amine.
Oxidation Reactions: Oxidation of the phenoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, the nitro group might participate in redox reactions, while the halogen atoms could influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
- 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene
Properties
CAS No. |
42875-00-3 |
|---|---|
Molecular Formula |
C13H5Cl3F3NO3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,3-dichloro-2-(3-chloro-4-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5Cl3F3NO3/c14-8-5-7(1-2-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI Key |
BIZKUYNHGRMVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















